1,2-Oxathiolan-5-one, 2,2-dioxide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Oxathiolan-5-one, 2,2-dioxide can be synthesized through several methods. One common approach involves the (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid. This reaction typically occurs in a one-pot process with short reaction times and high yields . Another method involves the reaction of aldehydes with thioglycolic acid under reflux conditions in benzene, which can be further improved using lipase candida antarctica for high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the efficient and robust synthesis of 5,5-disubstituted 1,2-oxathiolan-4-one 2,2-dioxides, including those with spatially strained spirocyclic substituents, has been developed.
Chemical Reactions Analysis
Types of Reactions
1,2-Oxathiolan-5-one, 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can lead to the formation of thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form different heterocyclic compounds
Common Reagents and Conditions
Common reagents used in these reactions include thioketones, acetylenedicarboxylic acid, and thioglycolic acid. Reaction conditions often involve refluxing in benzene or using specific catalysts like lipase candida antarctica for enantioselective synthesis .
Major Products
Major products formed from these reactions include cyclic β-chloro-vinylaldehyde, oxathiine dioxides, and various heterocyclic compounds .
Scientific Research Applications
1,2-Oxathiolan-5-one, 2,2-dioxide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a substrate in enzymatic studies.
Biology: The compound is used in the study of chemical reactivity and the formation of bioactive compounds.
Medicine: It serves as a precursor in the synthesis of anti-HIV agents like lamivudine.
Industry: The compound’s efficient P-type photochromism makes it valuable in materials chemistry.
Mechanism of Action
The mechanism of action of 1,2-Oxathiolan-5-one, 2,2-dioxide involves its ability to undergo various chemical reactions, leading to the formation of bioactive compounds. Its molecular targets and pathways include the formation of cyclic β-chloro-vinylaldehyde and oxathiine dioxides, which exhibit significant biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1,2-Oxathiolan-5-one, 2,2-dioxide include:
1,3-Oxathiolan-5-one: Known for its role in the synthesis of anti-HIV agents.
1,2-Oxathiine 2,2-dioxides: Exhibits efficient P-type photochromism.
Uniqueness
This compound is unique due to its versatile applications in organic synthesis, materials science, and pharmaceuticals. Its ability to undergo various chemical reactions and form bioactive compounds makes it a valuable compound in scientific research .
Properties
IUPAC Name |
2,2-dioxooxathiolan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4S/c4-3-1-2-8(5,6)7-3/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLHNHNPUBWSEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)OC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064068 | |
Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5961-88-6 | |
Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5961-88-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005961886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfopropanoic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66415 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Oxathiolan-5-one, 2,2-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2lambda6-oxathiolane-2,2,5-trione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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